molecular formula C18H15ClSn B032135 Triphenyltin chloride CAS No. 639-58-7

Triphenyltin chloride

Cat. No. B032135
CAS RN: 639-58-7
M. Wt: 385.5 g/mol
InChI Key: NJVOZLGKTAPUTQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

Triphenyltin chloride can be synthesized through reactions involving highly reduced organometallic compounds. For example, the reaction of a carbonyltungstate anion with triphenyltin chloride results in phenyl-tin bond cleavage, leading to the formation of novel compounds with unique structures (Rochfort & Ellis, 1983).

Molecular Structure Analysis

The molecular structure of triphenyltin chloride has been elucidated through X-ray diffraction analyses. Complexes synthesized from triphenyltin chloride exhibit a variety of coordination geometries, including trigonal bipyramidal and distorted five-coordinate trigonal bipyramidal structures (Tahara et al., 1987).

Chemical Reactions and Properties

Triphenyltin chloride participates in diverse chemical reactions, forming complexes with various ligands. These reactions often result in the cleavage of Sn-C bonds and the formation of compounds with significant structural and chemical diversity (Yu et al., 1995).

Physical Properties Analysis

The physical properties of triphenyltin chloride, such as its spectral characteristics, have been thoroughly investigated. Studies employing techniques like Raman spectroscopy and surface-enhanced Raman spectroscopy (SERS) have provided detailed insights into the molecular structure and behavior of triphenyltin chloride under various conditions (Pankin et al., 2020).

Chemical Properties Analysis

The chemical properties of triphenyltin chloride, including its reactivity and interaction with other chemical species, have been explored in depth. Its ability to undergo nucleophilic displacement reactions and form complexes with Schiff base ligands demonstrates the versatility of triphenyltin chloride as a reactant in organometallic chemistry (Kumar & Nath, 2017).

Safety And Hazards

Triphenyltin chloride is toxic if swallowed, in contact with skin, or if inhaled . It is advised to use only under a chemical fume hood and wear personal protective equipment . It is also as toxic as hydrogen cyanide . It has caused detrimental effects on body weight, testicular size and structure, and decreased fertility in Holtzmann rats .

Future Directions

A novel SERS substrate was prepared for the detection of triphenyltin chloride, demonstrating great stability and sensitivity . This might also be applied in monitoring many other environmental pollutants .

properties

IUPAC Name

chloro(triphenyl)stannane
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InChI

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
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InChI Key

NJVOZLGKTAPUTQ-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
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Molecular Formula

C18H15ClSn
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DSSTOX Substance ID

DTXSID2040733
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Molecular Weight

385.5 g/mol
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Physical Description

Triphenyltin chloride is a white crystalline solid. Used as a rodent repellent, molluscicide, fungicide and insecticide. (EPA, 1998), White solid; [HSDB]
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Boiling Point

464 °F at 13.5 mmHg (EPA, 1998), 240 °C @ 13.5 mm Hg
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Solubility

40 ppm in water at 20 °C, Moderately sol in organic solvents, Soluble in chloroform
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Vapor Pressure

0.00000548 [mmHg]
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Product Name

Triphenyltin chloride

Color/Form

White, crystalline solid

CAS RN

639-58-7
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Melting Point

223 °F (EPA, 1998), 103.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,540
Citations
K Burda, J Lekki, J Cieślak, J Kruk… - Applied …, 2002 - Wiley Online Library
Organometals are known to cause lysis of cells, but the molecular mechanism of their action is not recognized. In this work, we have examined the interaction of triphenyltin with …
Number of citations: 18 onlinelibrary.wiley.com
NJ Snoeij, AAJ Van Iersel, AH Penninks… - Toxicology and applied …, 1985 - Elsevier
… In 2-week feeding studies, a series of trialkyltin chlorides and triphenyltin chloride were fed … (TBTC), and the aromatic compound, triphenyltin chloride (TPhTC), caused a dose-related …
Number of citations: 158 www.sciencedirect.com
N Iranpoor, H Firouzabadi, EE Davan, A Rostami… - Journal of …, 2013 - Elsevier
… To the best of our knowledge, triphenyltin chloride has not been used as a source of phenyl nucleophile in C-heteroatom or C–C bond formation reactions. In this context, we wish to …
Number of citations: 29 www.sciencedirect.com
T Horiguchi, H Shiraishi, M Shimizu, M Morita - Environmental Pollution, 1997 - Elsevier
The imposex promotion activities of six organotin compounds—tributyltin (TBT), dibutyltin (DBT), monobutyltin (MBT), triphenyltin (TPT), diphenyltin (DPT) and monophenyltin (MPT)—…
Number of citations: 316 www.sciencedirect.com
XY Yong, DY Gu, YD Wu, ZY Yan, J Zhou… - Journal of hazardous …, 2017 - Elsevier
… This study demonstrated that triphenyltin chloride (TPTC) could be efficiently degraded by Bio-Electron-Fenton process driven by microbial fuel cell (MFC). With S. oneidensis MR-1 as …
Number of citations: 95 www.sciencedirect.com
M Ema, E Miyawaki, A Harazono, Y Ogawa - Reproductive Toxicology, 1997 - Elsevier
… Abstract - The objective of this study was to characterize the adverse effects of triphenyltin chloride (TPTCl) during early pregnancy. Following successful mating, female rats were given …
Number of citations: 47 www.sciencedirect.com
V Kumar, C Rodrigue, DL Bryce - Crystal Growth & Design, 2020 - ACS Publications
… We report the preparation of 10 new tetrel-bonded cocrystals of triphenyltin chloride with various Lewis bases featuring oxygen and nitrogen electron donor atoms. Single-crystal X-ray …
Number of citations: 22 pubs.acs.org
SK Lal, GH Tan, NH Tioh… - Applied organometallic …, 2002 - Wiley Online Library
… The commercially important products of triphenyltin‐chloride, ‐acetate, ‐hydroxide and … The elution order is triphenyltin‐chloride, ‐acetate, ‐hydroxide and tetraphenyltin. Detection …
Number of citations: 5 onlinelibrary.wiley.com
X Yi, T Chi, Z Li, J Wang, M Yu, M Wu… - Environmental Science and …, 2019 - Springer
The combined effect of polystyrene (PS) particles and triphenyltin chloride (TPTCl) to the green algae Chlorella pyrenoidosa was studied. The 96 h IC 50 of TPTCl to the green algae C. …
Number of citations: 70 link.springer.com
T Liu, S Li, R Zhou, D Jia, S Tian - Journal of Chemical & …, 2009 - ACS Publications
… the levels of OTCs, including triphenyltin chloride [TPT, (C 6 H 5 ) 3 SnCl], in sea products. … The solubility of triphenyltin chloride and triphenylmethyl chloride in supercritical carbon …
Number of citations: 26 pubs.acs.org

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